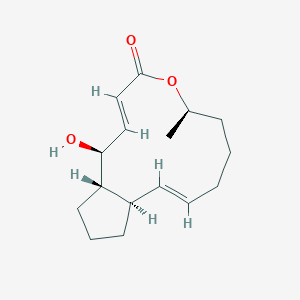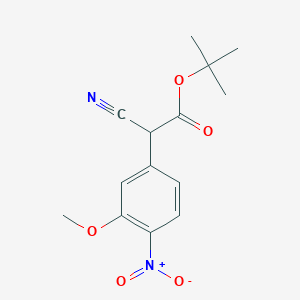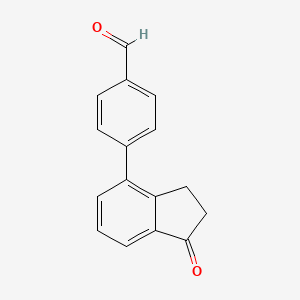
5,5,5-Trifluoropentylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trifluoropentylmagnesium bromide: is an organomagnesium compound, commonly known as a Grignard reagent. It is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula C5H8BrF3Mg and a molecular weight of 229.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,5,5-Trifluoropentylmagnesium bromide is typically synthesized by reacting 5,5,5-trifluoropentyl bromide with magnesium turnings in an anhydrous solvent such as tetrahydrofuran (THF) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified and stored under an inert atmosphere to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 5,5,5-Trifluoropentylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can replace halogens in organic compounds.
Coupling Reactions: It participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves carbonyl compounds and is carried out in anhydrous solvents like THF at low temperatures.
Substitution Reactions: Often involves halogenated compounds and is conducted under inert conditions.
Coupling Reactions: Requires palladium catalysts and bases like potassium carbonate.
Major Products:
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Organic Compounds: From substitution reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling.
Scientific Research Applications
5,5,5-Trifluoropentylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: It is a key reagent in forming carbon-carbon bonds, essential for synthesizing complex organic molecules.
Pharmaceuticals: Used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Employed in the preparation of fluorinated materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5,5-trifluoropentylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide byproduct stabilizes the intermediate species, facilitating the reaction .
Comparison with Similar Compounds
- Pentafluorophenylmagnesium bromide
- 3,5-Difluorophenylmagnesium bromide
- 3,5-Difluorobenzylmagnesium bromide
Uniqueness: 5,5,5-Trifluoropentylmagnesium bromide is unique due to its trifluoromethyl group, which imparts distinct electronic properties, making it highly reactive and useful in synthesizing fluorinated organic compounds. This sets it apart from other Grignard reagents that may not have such electron-withdrawing groups .
Properties
IUPAC Name |
magnesium;1,1,1-trifluoropentane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3.BrH.Mg/c1-2-3-4-5(6,7)8;;/h1-4H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAIZOFSQXDWHX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCC(F)(F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF3Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(4-(dimethylamino)phenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B14095736.png)
![2-(3-Methoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095737.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14095750.png)
![1-(3-Chlorophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095764.png)

![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095771.png)
![methyl N-[(2S)-1-[2-[(3S)-2-hydroxy-4-phenyl-3-[[4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14095774.png)


![2-[3-(Dimethylamino)propyl]-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095796.png)
![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate](/img/structure/B14095806.png)
![1-(4-Fluorophenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095829.png)

